4-Methylcinnamic acid

説明

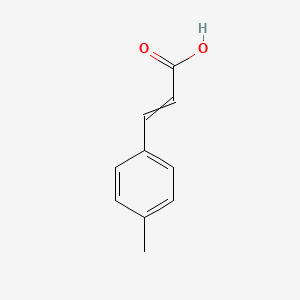

4-Methylcinnamic acid (4-MCA), with the molecular formula C₁₀H₁₀O₂ and CAS number 1866-39-3, is a derivative of cinnamic acid where a methyl group is para-substituted on the benzene ring. Its structure comprises a trans-β-arylacrylic acid backbone, characterized by a carboxylic acid group attached to a propenoic chain linked to a 4-methylphenyl group . This compound is a white crystalline solid with a melting point of 196–200°C and is widely used in organic synthesis, polymer chemistry, and antifungal research .

In biological contexts, 4-MCA has emerged as a potent antifungal agent and chemosensitizer, enhancing the efficacy of cell wall-targeting antifungals like caspofungin (CAS) and octyl gallate (OG) . Its activity is attributed to its ability to disrupt fungal redox homeostasis and synergize with conventional antifungal drugs .

特性

IUPAC Name |

3-(4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURHILYUWQEGOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314899 | |

| Record name | 4-Methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1866-39-3 | |

| Record name | 4-Methylcinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1866-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 4-Methylcinnamic acid can be synthesized through the Perkin condensation method. This involves the reaction of p-methylbenzaldehyde with acetic anhydride in the presence of a base, typically sodium acetate. The reaction is carried out at high temperatures, approximately 160-180°C, and results in the formation of this compound along with several by-products .

Industrial Production Methods: In industrial settings, the production of this compound often involves optimizing the Perkin condensation method to increase yield and reduce by-products. This may include using alternative catalysts or modifying reaction conditions to achieve higher efficiency and purity.

化学反応の分析

Enzymatic Oxidation by CYP199A4

CYP199A4, a cytochrome P450 enzyme from Rhodopseudomonas palustris, selectively oxidizes 4-methylcinnamic acid with 100% regioselectivity for the para-methyl group . Key findings include:

Table 1: CYP199A4 Catalyzed Oxidation Parameters

| Parameter | Value |

|---|---|

| Binding affinity (Kd) | 3.4 μM |

| NADH oxidation rate | 180 min⁻¹ |

| Coupling efficiency | 32% |

| Major products | 4-(Hydroxyisopropyl)cinnamic acid derivatives |

The enzyme's active site accommodates the para-methyl group optimally, leading to hydroxylation and desaturation at the isopropyl position . Comparatively, 4-methoxycinnamic acid showed higher NADH oxidation rates (560 min⁻¹) but similar selectivity .

Structural Influence on Reactivity

The para-methyl group significantly alters reactivity compared to unsubstituted cinnamic acid:

-

Electrophilic substitution : Decreased susceptibility to aromatic electrophilic attacks due to steric hindrance .

-

Conjugation effects : Enhanced stability of the α,β-unsaturated system reduces spontaneous decarboxylation .

-

Comparative oxidative stability : this compound resists non-enzymatic oxidation better than 4-methoxy analogs under ambient conditions .

Table 3: Reactivity Comparison with Analogues

| Compound | Relative Oxidation Rate | Preferred Reaction Site |

|---|---|---|

| This compound | 1.0 (baseline) | Para-methyl group |

| Cinnamic acid | 0.2 | β-carbon |

| 4-Methoxycinnamic acid | 3.1 | Methoxy group |

| 4-Isopropylcinnamic acid | 0.8 | Isopropyl chain |

科学的研究の応用

Antimicrobial Activity

4-Methylcinnamic acid exhibits significant antimicrobial properties, making it a valuable candidate in the development of new antimicrobial agents. Studies have demonstrated its efficacy against various fungal pathogens. For instance, research highlighted that 4-MCA can enhance the antifungal activity of conventional drugs by acting as a chemosensitizer. In a study involving Aspergillus fumigatus, 4-MCA significantly reduced the minimum inhibitory concentrations of antifungal agents when used in combination treatments .

Table 1: Antifungal Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Combination Treatment MIC |

|---|---|---|

| Aspergillus fumigatus | 8 µg/mL | 2 µg/mL + 4-MCA |

| Candida albicans | 16 µg/mL | 4 µg/mL + 4-MCA |

Cancer Research

This compound has been investigated for its potential anticancer properties. It is part of a broader category of cinnamic acid derivatives that have shown promise in cancer treatment. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .

Case Study: Hepatoprotective Effects

A study focused on the hepatoprotective effects of cinnamic acid derivatives, including 4-MCA, showed that it significantly reduced liver damage induced by carbon tetrachloride in rat models. The protective effect was attributed to the reduction of oxidative stress markers and inflammation .

Neurological Disorders

Research has also suggested that this compound may play a role in neuroprotection. Its antioxidant properties are believed to mitigate oxidative stress associated with neurological disorders such as Alzheimer's disease. By reducing lipid peroxidation and enhancing neuronal survival, 4-MCA could contribute to therapies aimed at neurodegenerative diseases .

Agricultural Applications

In agriculture, this compound has been explored for its potential as a natural pesticide. Its ability to disrupt fungal cell walls makes it a candidate for developing eco-friendly fungicides. Studies indicate that formulations containing 4-MCA can effectively control plant pathogens while being less harmful to beneficial organisms .

Table 2: Efficacy of this compound as a Natural Pesticide

| Fungal Pathogen | Application Rate (mg/L) | Efficacy (%) |

|---|---|---|

| Botrytis cinerea | 100 | 85 |

| Fusarium oxysporum | 200 | 90 |

Material Science

Beyond biological applications, this compound is being studied for its role in material science. Its unique chemical structure allows it to be used in the synthesis of polymers and other materials with specific properties. For example, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength .

作用機序

The biological effects of 4-Methylcinnamic acid are primarily due to its ability to interact with various molecular targets. It can inhibit the activity of enzymes involved in oxidative stress and inflammation, thereby exerting antioxidant and anti-inflammatory effects. Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs of 4-MCA include:

- 4-Methoxycinnamic acid (4-MOCA) : Para-substituted methoxy group.

- 4-Chloro-α-methylcinnamic acid (4-Cl-α-MCA) : Chlorine and α-methyl substitutions.

- 3-Methylcinnamic acid (3-MCA) : Meta-substituted methyl group.

Antifungal Activity and Structure-Activity Relationships (SAR)

The antifungal potency of cinnamic acid derivatives is highly dependent on substituent position and electronic properties:

*FICI (Fractional Inhibitory Concentration Index): ≤0.5 = synergy; >0.5–4 = indifference.

Electron-Donating vs. Withdrawing Groups :

- Para electron-donating groups (methyl, methoxy) enhance antifungal activity compared to meta or ortho substitutions. For example, 4-MCA outperforms 3-MCA due to optimal steric and electronic effects on target binding .

- Chlorine (electron-withdrawing) : 4-Cl-α-MCA exhibits superior activity, likely due to increased electrophilicity and membrane penetration .

Deoxygenation Effects : Replacing the methoxy group in 4-MOCA with a methyl group (as in 4-MCA) abolishes hyper-tolerance in glr1Δ mutants (growth score reduced from 6 to 0), highlighting the critical role of para-methyl substitution .

Mechanism of Action

生物活性

4-Methylcinnamic acid (4-MCA), a derivative of cinnamic acid, has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects of 4-MCA, including its antioxidant, antimicrobial, anticancer, and antifungal properties.

This compound is characterized by the chemical formula and is classified as a phenolic compound. Its structure includes a methyl group at the para position of the cinnamic acid backbone, which influences its biological activity.

Antioxidant Activity

Research indicates that 4-MCA exhibits significant antioxidant properties . It can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. Studies have shown that compounds derived from cinnamic acid, including 4-MCA, can enhance cellular defense mechanisms against oxidative damage .

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various pathogens. It acts as an effective inhibitor of fungal growth, particularly in overcoming antifungal tolerance in strains of Aspergillus fumigatus and other fungi. In one study, 4-MCA was shown to enhance the efficacy of conventional antifungal agents, thereby improving treatment outcomes .

Anticancer Properties

The anticancer potential of 4-MCA has been explored in several studies. It has been found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the modulation of signaling pathways related to cell proliferation and survival. For instance, one study reported that linking 4-MCA to oleanolic acid derivatives significantly improved cytotoxicity against MCF-7 cells with an IC50 value indicating potent activity .

Table: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 1.79 |

| Oleanolic Acid-4-MCA Derivative | MCF-7 | 1.35 |

| Control (Gefitinib) | MCF-7 | 1.28 |

Neuroprotective Effects

Emerging evidence suggests that 4-MCA may possess neuroprotective properties . Research indicates that it can restore cholinergic neuron function in models of neurotoxicity induced by methimazole, suggesting potential applications in neurodegenerative diseases .

In Vivo Studies

In vivo studies have further corroborated the biological activities of 4-MCA. For example, animal models treated with 4-MCA exhibited reduced tumor growth rates and improved survival rates compared to untreated controls. The compound's ability to modulate immune responses and inhibit tumor angiogenesis has been highlighted as a key mechanism behind its efficacy .

Q & A

Q. What experimental designs are recommended to investigate 4-MCA’s antifungal mechanisms?

- Genetic screens : Use S. cerevisiae deletion libraries (e.g., glr1Δ, trr1Δ) to identify oxidative stress response genes critical for 4-MCA tolerance. Wild-type (WT) strains show high tolerance, while mutants (e.g., sod1Δ) exhibit sensitivity, suggesting ROS-mediated activity .

- Synergy assays : Combine 4-MCA with sub-inhibitory doses of azoles/polyenes and measure fractional inhibitory concentration (FIC) indices .

Q. How can researchers resolve contradictions in gene-specific tolerance data for 4-MCA?

- Case example : tsa1Δ (thioredoxin peroxidase) mutants show variable sensitivity to 4-MCA versus 4-methoxy analogs. Address discrepancies by:

- Validating gene knockout efficiency via qPCR.

- Replicating assays under controlled redox conditions (e.g., anaerobic chambers) to isolate oxidative stress effects .

- Applying statistical tools (ANOVA, t-tests) to differentiate biological vs. technical variability .

Q. What strategies enhance 4-MCA’s bioavailability in in vivo models?

- Formulation optimization :

- Use cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility.

- Assess bioavailability via pharmacokinetic profiling (Cmax, AUC) in rodent models .

Q. How should researchers conduct systematic reviews on 4-MCA’s pharmacological potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。